N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is an acetamide derivative featuring a 4-bromo-3-methylphenyl group attached to the amide nitrogen and a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy moiety linked via an acetamide backbone. The bromine atom and methyl group on the phenyl ring contribute to its distinct electronic and steric properties, while the benzofuran system introduces rigidity due to its fused bicyclic structure.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-12-9-14(7-8-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDAYVOWAUDQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a brominated phenyl ring and a benzofuran moiety, which are known to influence its biological properties. The chemical structure can be represented as follows:
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µM) against Bacteria |
|---|---|
| N-(4-bromo-3-methylphenyl)acetamide | 4.69 - 156.47 |
| Compound A | 5.64 - 77.38 |
| Compound B | 8.33 - 23.15 |
| Compound C | 13.40 - 137.43 |
Antifungal Activity
The antifungal potential of the compound was also explored through various assays. The MIC values against common fungal strains such as Candida albicans and Fusarium oxysporum ranged from 16.69 µM to 222.31 µM, indicating moderate antifungal activity .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (µM) against Fungi |
|---|---|
| N-(4-bromo-3-methylphenyl)acetamide | 16.69 - 222.31 |
| Compound D | 10 - 100 |
| Compound E | 50 - 200 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : It may disrupt microbial membranes due to its lipophilic nature, leading to cell lysis.
- Binding Affinity : The presence of bromine and the benzofuran moiety can enhance binding affinity to specific biological targets, modulating their activity .
Case Studies
A series of related compounds were synthesized and evaluated for their biological activities in several studies:
- Study on Benzofuran Derivatives : A study found that benzofuran derivatives exhibited potent antibacterial properties with varying degrees of effectiveness based on structural modifications .
- Antiviral Screening : Another investigation highlighted the antiviral potential of similar compounds against SARS-CoV-2, emphasizing the importance of structural features in enhancing biological activity .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. For instance, N-Heterocycles have been identified as promising antiviral agents against viruses such as hepatitis C and herpes simplex virus (HSV) . The structural features of this compound may contribute to similar antiviral activities.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes linked to drug-induced toxicity. A study on phospholipase A2 inhibition demonstrated that compounds with similar structural characteristics could prevent excessive phospholipid accumulation in lysosomes, a condition known as phospholipidosis . This suggests potential applications in drug development aimed at mitigating toxic side effects.
Drug Development
The unique chemical structure of this compound positions it as a candidate for the development of new therapeutic agents. Its ability to interact with biological systems makes it suitable for further exploration in medicinal chemistry.
Pharmacological Studies
Research into this compound can provide insights into its pharmacokinetics and pharmacodynamics. Understanding how it behaves in biological systems can lead to the optimization of its therapeutic efficacy and safety profiles.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromo-3-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
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Reaction with amines : Substitution of bromine with primary/secondary amines (e.g., piperazine) occurs in ethanol at reflux, yielding aryl amine derivatives.
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Thiol coupling : Replacement of bromine with thiols (e.g., 2-mercapto-4-methyl-6-phenylnicotinonitrile) in ethanol containing triethylamine (TEA) generates thioether-linked products .
Amide Hydrolysis
The acetamide group is susceptible to hydrolysis under acidic or basic conditions. For instance:
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Acidic hydrolysis : Treatment with HCl (6N) at reflux cleaves the amide bond, yielding 2-[(2,2-dimethylbenzofuran-7-yl)oxy]acetic acid and 4-bromo-3-methylaniline.
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Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) selectively hydrolyzes the amide to the corresponding carboxylic acid .
Ether Cleavage
The benzofuran-linked ether can undergo cleavage under strong acidic conditions (e.g., HBr in acetic acid), producing phenolic intermediates. This reaction is critical for functionalizing the benzofuran moiety .
Catalytic Hydrogenation
The dihydrobenzofuran ring undergoes hydrogenation using Pd/C (10%) under H₂ (1 atm) in methanol, reducing the furan ring to a tetrahydrofuran derivative while preserving the acetamide group.
Cyclization Reactions
Under dehydrating conditions (e.g., PPA, polyphosphoric acid), the compound forms heterocyclic frameworks. For example:
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Intramolecular cyclization : Heating at 120°C in toluene induces cyclization between the acetamide’s carbonyl and the benzofuran oxygen, generating a fused oxazole ring .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
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Suzuki coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .
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Buchwald-Hartwig amination : Coupling with secondary amines using Pd₂(dba)₃/Xantphos forms C–N bonds .
Interaction with Thiols
The acetamide’s carbonyl group reacts with thiols (e.g., thioglycolic acid) in DMF at 80°C, forming thioester derivatives. This is facilitated by EDCI/HOBt coupling agents .
Functionalization via Acetylation
The free hydroxyl group (if present in analogs) undergoes acetylation with acetic anhydride in pyridine, producing acetyl-protected derivatives. For example:
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Acetylation : Reaction with Ac₂O at 60°C introduces an acetyl group, confirmed by a methyl proton singlet at δ 1.70 ppm in ¹H NMR .
Key Structural and Reaction Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Functional and Regulatory Considerations
- The target’s bromine atom could modulate bioactivity by interacting with hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
